molecular formula C15H14N2O2S2 B11055790 Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate

Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B11055790
M. Wt: 318.4 g/mol
InChI Key: IEBDDNGSKPJNEC-UHFFFAOYSA-N
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Description

Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate is a complex organic compound with the molecular formula C11H12N2O2S. This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with methyl 2-thiophenecarboxylate under controlled conditions . The reaction often requires the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C15H14N2O2S2/c1-7-6-8(2)17-14-11(7)12(16)13(21-14)9-4-5-10(20-9)15(18)19-3/h4-6H,16H2,1-3H3

InChI Key

IEBDDNGSKPJNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC=C(S3)C(=O)OC)N)C

Origin of Product

United States

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